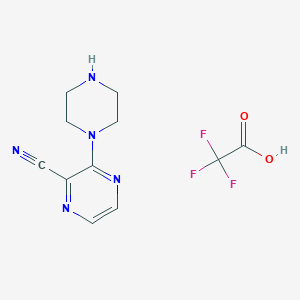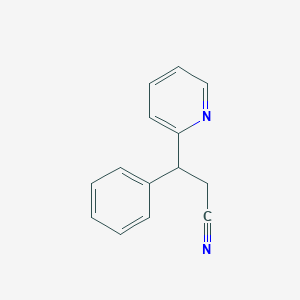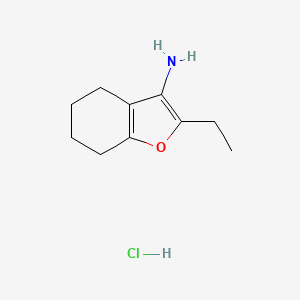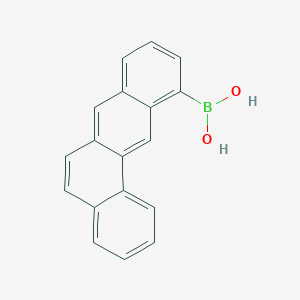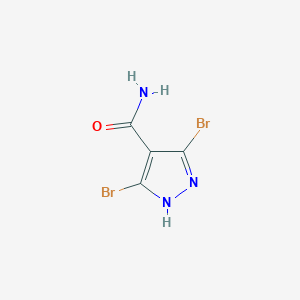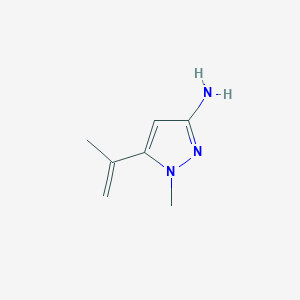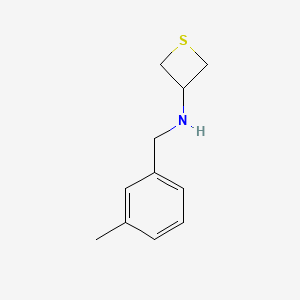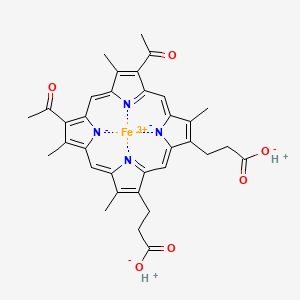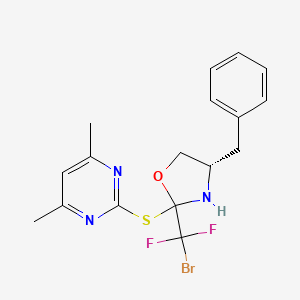![molecular formula C8H14N2O B12981008 (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B12981008.png)
(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-1,4-Diazabicyclo[431]decan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new antibiotics or antiviral drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to various effects depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.0]decane: This compound has a similar bicyclic structure but lacks the nitrogen atoms and ketone group.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one is unique due to its specific arrangement of nitrogen atoms and the presence of a ketone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(6S)-1,4-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-4-7-2-1-3-10(8)6-7/h7,9H,1-6H2/t7-/m0/s1 |
InChI Key |
HNPSMBCDYXUULM-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H]2CNCC(=O)N(C1)C2 |
Canonical SMILES |
C1CC2CNCC(=O)N(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


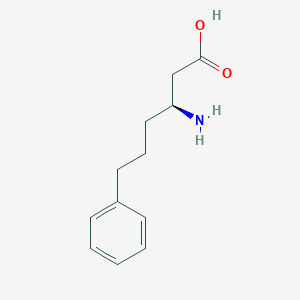
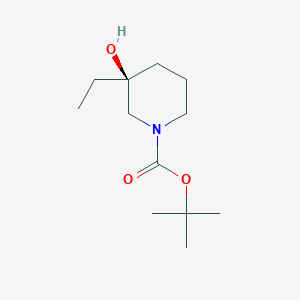
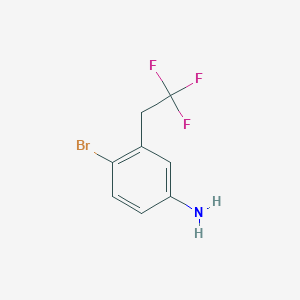
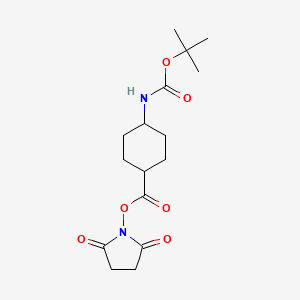
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
